Predicted Melting Point of Propyl Docosanoate vs. Methyl, Ethyl, and Isopropyl Behenate
The predicted melting point of propyl docosanoate is substantially higher than that of the short-chain alkyl behenates and moderately higher than that of the branched isopropyl analog. Using the EPI Suite MPBPWIN v1.42 model for consistent cross-compound comparison, propyl docosanoate exhibits a predicted melting point of 135.7 °C. This compares with experimentally measured melting points of 54–56 °C for methyl behenate (CAS 929-77-1) [1], 47–49 °C for ethyl docosanoate (CAS 5908-87-2) , and a predicted melting point of 126.2 °C for isopropyl behenate . The propyl ester thus offers a thermal stability intermediate between the low-melting short-chain esters and the very high-melting long-chain wax ester behenyl behenate (experimental MP 70–75 °C) [2], providing a distinct processing and application temperature window.
| Evidence Dimension | Melting point (solid–liquid phase transition temperature) |
|---|---|
| Target Compound Data | 135.7 °C (predicted, EPI Suite MPBPWIN v1.42) |
| Comparator Or Baseline | Methyl behenate: 54–56 °C (experimental); Ethyl docosanoate: 47–49 °C (experimental); Isopropyl behenate: 126.2 °C (predicted, same method); Behenyl behenate: 70–75 °C (experimental) |
| Quantified Difference | Propyl docosanoate predicted MP is approximately 80 °C higher than methyl behenate, 87 °C higher than ethyl docosanoate, and 9.5 °C higher than isopropyl behenate. |
| Conditions | Melting point values from EPI Suite MPBPWIN v1.42 (predicted), vendor technical datasheets (experimental), and published isolation studies. The predicted values should be interpreted as relative ranking within the homologous series rather than absolute experimental determinations; experimental melting point data for propyl docosanoate were not located in the peer-reviewed literature at the time of this analysis. |
Why This Matters
The intermediate melting point of propyl docosanoate enables formulations that require thermal stability above ambient storage temperatures yet remain processable at moderate heating, a balance not achievable with the lower-melting methyl or ethyl esters or the bulkier isopropyl ester.
- [1] CAS Common Chemistry. Methyl behenate (CAS 929-77-1). Melting Point: 54 °C. American Chemical Society. Accessed April 2026. View Source
- [2] CAS Common Chemistry. Behenyl behenate (CAS 17671-27-1). Melting Point: 75 °C. American Chemical Society. Accessed April 2026. View Source
- [3] Kulkarni MG, Sawant SB. Physico-chemical properties of wax esters synthesised from corresponding alcohols. Eur J Lipid Sci Technol. 2002;104(7):387–393. View Source
